1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure often enhances the compound’s stability and bioactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Quinoline Ring Construction: The pyrazole intermediate is then subjected to cyclization with an appropriate quinoline precursor, often involving a Friedländer synthesis.
Introduction of Fluorine and Methoxy Groups: The final steps involve the introduction of fluorine atoms at the 2 and 4 positions of the phenyl ring and a methoxy group at the 8 position of the quinoline ring. This can be done using electrophilic fluorination reagents and methoxylation reactions, respectively.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation catalysts or metal hydrides can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Phenyl derivatives with substituted nucleophiles.
Scientific Research Applications
1-(2,4-Difluorophenyl)-8-methoxy-3-phenyl-
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O/c1-29-16-8-9-20-17(12-16)23-18(13-26-20)22(14-5-3-2-4-6-14)27-28(23)21-10-7-15(24)11-19(21)25/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOOOTYOFJKUGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=C(C=C(C=C4)F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.